molecular formula C16H40HfN4 B1140439 四(二乙氨基)铪 CAS No. 19962-12-0

四(二乙氨基)铪

货号 B1140439
CAS 编号: 19962-12-0
分子量: 467.01
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hafnium, tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV), is a chemical compound with the linear formula [(CH2CH3)2N]4Hf . It has a molecular weight of 467.01 . It is often used in the atomic layer deposition (ALD) process .


Synthesis Analysis

The atomic layer deposition (ALD) of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to synthesizing homogeneous and smooth HfS2 layers in a controlled and reproducible manner . The deposition is examined at different temperatures and layer thicknesses, exploring the ALD window of the deposition .


Molecular Structure Analysis

The molecular structure of Hafnium, tetrakis(diethylamino)- is represented by the formula [(CH2CH3)2N]4Hf . It has a molecular weight of 467.01 .


Chemical Reactions Analysis

The atomic layer deposition (ALD) of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to this problem . This paper shows that it is a facile approach to synthesizing homogeneous and smooth HfS2 layers in a controlled and reproducible manner .


Physical And Chemical Properties Analysis

Hafnium, tetrakis(diethylamino)- has a molecular weight of 467.01 . It is a liquid with a boiling point of 130 °C/0.01 mmHg (lit.) and a density of 1.249 g/mL at 25 °C (lit.) .

科学研究应用

  1. 沉积 HfO2 和 Hf1-xSixO2 薄膜:四(二乙氨基)铪用于通过化学气相沉积 (CVD) 沉积二氧化铪 (HfO2) 和硅酸铪 (Hf1-xSixO2) 薄膜。这些薄膜的特点是良好的台阶覆盖率、低杂质浓度,并且可以根据条件和使用的额外前体沉积为化学计量多晶或非晶态(Ohshita 等,2006)

  2. HfO2 薄膜的原子层沉积 (ALD):该化合物通常用于 HfO2 薄膜的 ALD,这是一个对于在基板上创建薄而均匀的涂层至关重要的工艺。研究已经考察了 ALD 工艺期间的表面饱和度和配体的热分解(Sperling 等,2010)

  3. 原位红外光谱和 DFT 建模:已使用原位红外光谱研究了四(二乙氨基)铪,以了解它与硅表面的反应。这项研究对于优化半导体制造中的 ALD 工艺具有重要意义(Kelly 等,2005)

  4. Hf1−xSixO2 薄膜中的成分控制:在 CVD 工艺中使用四(二乙氨基)铪控制 Hf1−xSixO2 薄膜成分的能力对于针对特定应用定制材料特性至关重要(Hendrix 等,2002)

  5. 在硅和聚合物纤维上沉积:即使在低于 100°C 的温度下,该化合物也已用于在硅和聚合物纤维上进行原子层沉积氧化铪。这扩展了其对包括温度敏感材料在内的一系列基材的适用性(Kragh 等,2008)

  6. 非易失性存储器件应用:已经研究了四(二乙氨基)铪在非易失性存储器件中的潜力,重点关注使用该化合物生长的 HfO2 薄膜的电阻开关特性(Lee 等,2008)

安全和危害

Hafnium, tetrakis(diethylamino)- is highly flammable and may be harmful if inhaled . It is extremely destructive to the tissue of the mucous membranes and upper respiratory tract . It may be harmful if absorbed through skin and causes skin burns . It also causes eye burns and may be harmful if swallowed .

未来方向

HfS2 has recently emerged as a promising 2D semiconductor, but the lack of a reliable method to produce continuous films on a large scale has hindered its spreading . The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to this problem . This paper shows that it is a facile approach to synthesizing homogeneous and smooth HfS2 layers in a controlled and reproducible manner . The method yielded films with wafer-sized uniformity and controlled properties and is, thus, a promising way to prepare this important transition metal dichalcogenide material .

属性

IUPAC Name

diethylazanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCSQFQVDXIOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium, tetrakis(diethylamino)-

CAS RN

19824-55-6
Record name Hafnium, tetrakis(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(diethylamido)hafnium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
S Zhu, A Nakajima - Jpn. J. Appl. Phys, 2006 - rcns.hiroshima-u.ac.jp
Almost stoichiometric hafnium oxide (HfO2) thin films were deposited by atomic layer deposition (ALD) from tetrakis (diethylamino) hafnium (termed as TDEAH) and water on both Si and …
Number of citations: 1 www.rcns.hiroshima-u.ac.jp
Q Tao, GM Jursich, C Takoudis - IEEE transactions on …, 2011 - ieeexplore.ieee.org
Tetrakis (diethylamino) hafnium and tetrakis (diethylamino) titanium were used for the atomic layer deposition (ALD) of HfO 2 and TiO 2 films on silicon (100) substrates with water being …
Number of citations: 11 ieeexplore.ieee.org
Q Tao, G Jursich, C Takoudis - 2010 IEEE/SEMI Advanced …, 2010 - ieeexplore.ieee.org
Tetrakis (diethylamino) hafnium (TDEAH), tetrakis (diethylamino) titanium (TDEAT) and H 2 O were used for the atomic layer deposition of HfO 2 and TiO 2 films on silicon substrates. X-…
Number of citations: 2 ieeexplore.ieee.org
AW Jackson - 2007 - eprints.soton.ac.uk
Metal nitrides are of great interest for the development of new engineering and catalytic applications based on their hardness, chemical and thermal stability. The development of sol-gel …
Number of citations: 2 eprints.soton.ac.uk
L Aarik, T Arroval, H Mändar, R Rammula… - Applied Surface Science, 2020 - Elsevier
Atomic layer deposition (ALD) of HfO 2 and hafnium-titanium oxide (HTO) in O 3 - and H 2 O-based processes by using a flow-type reactor was studied. Growth per cycle (GPC) …
Number of citations: 10 www.sciencedirect.com
DML Thorpe - 2001 - search.proquest.com
The construction and design of an automated vapor pressure determination apparatus (VPDA) that can provide accurate and precise vapor pressure data for organic and …
Number of citations: 0 search.proquest.com
T Zilbauer - 2010 - Cuvillier Verlag
Number of citations: 2

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